molecular formula C8H13N3O B571720 N-(Isoxazol-4-yl)pivalimidamide CAS No. 122686-19-5

N-(Isoxazol-4-yl)pivalimidamide

Cat. No.: B571720
CAS No.: 122686-19-5
M. Wt: 167.212
InChI Key: POJZHLCJMCQAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Isoxazol-4-yl)pivalimidamide (CAS 122686-19-5) is a heterocyclic compound characterized by a unique isoxazole ring structure coupled with a pivalimidamide moiety, with a molecular formula of C 8 H 13 N 3 O and a molecular weight of 167.212 g/mol [ ]. This rationally designed hybrid molecule leverages the distinct properties of both components, positioning it as a versatile scaffold in pharmaceutical and medicinal chemistry research [ ]. The isoxazole core is a five-membered heterocycle known for its significant dipole moment, planarity, and hydrogen-bonding capacity, which facilitates effective binding to biological targets such as enzymes and receptors [ ]. Isoxazole derivatives have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects, making them a rich source for the development of new therapeutic agents [ ]. The pivalimidamide substituent, featuring a tert-butyl group, contributes to enhanced metabolic stability by sterically shielding the amide bond from proteolytic cleavage and optimizes lipophilicity to promote membrane permeability [ ]. The primary research value of this compound lies in its potential as an inhibitor in various biochemical pathways. Its structural features allow it to interact with biological targets, potentially inhibiting enzymatic activity or modulating receptor functions [ ]. Compounds with similar structural hybrids have been investigated as candidates in oncology research and for the inhibition of specific targets like Hsp27 [ ]. Furthermore, related isoxazole-carboxamide compounds have been identified as valuable candidates in other research areas, such as antitubercular agents, showcasing the versatility of this chemical class [ ]. This product is intended for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications [ ].

Properties

CAS No.

122686-19-5

Molecular Formula

C8H13N3O

Molecular Weight

167.212

IUPAC Name

2,2-dimethyl-N/'-(1,2-oxazol-4-yl)propanimidamide

InChI

InChI=1S/C8H13N3O/c1-8(2,3)7(9)11-6-4-10-12-5-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

POJZHLCJMCQAGS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=NC1=CON=C1)N

Synonyms

4-Isoxazolamine,N-[(1,1-dimethylethyl)carbonimidoyl]-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

N-(Isoxazol-4-yl)acetamide

  • Structure : Replaces the pivalimidamide group with a smaller acetamide (-NHCOCH₃) substituent.
  • Molecular Formula : C₅H₆N₂O₂.
  • Key Differences: Reduced steric hindrance compared to the tert-butyl group in pivalimidamide. Lower molecular weight (126.11 g/mol vs. ~197.24 g/mol for pivalimidamide). Potentially higher solubility in polar solvents due to the acetamide group.
  • Commercial Status : Discontinued, as per CymitQuimica’s catalog .

3-Ethyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole

  • Structure : A 1,2,4-oxadiazole derivative with ethyl and hydrazinylpyridinyl substituents.
  • Molecular Formula : C₉H₁₂N₆O.
  • Key Differences :
    • Contains a 1,2,4-oxadiazole core (two nitrogen atoms, one oxygen) instead of isoxazole.
    • The hydrazinylpyridinyl group may enhance metal-binding or hydrogen-bonding capabilities.
  • Commercial Status : Discontinued .

Data Table: Comparative Analysis

Compound Core Heterocycle Substituent Molecular Weight (g/mol) Commercial Availability
This compound Isoxazole Pivalimidamide ~197.24 (calculated) Not listed
N-(Isoxazol-4-yl)acetamide Isoxazole Acetamide 126.11 Discontinued
3-Ethyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Ethyl, hydrazinylpyridinyl 220.23 Discontinued

Research Findings and Inferences

Bioactivity :

  • Isoxazole derivatives are explored for antimicrobial, anticancer, and anti-inflammatory applications. The pivalimidamide group’s steric bulk may improve metabolic stability compared to acetamide analogs, though this remains untested for the specific compound .
  • 1,2,4-Oxadiazoles (e.g., the hydrazinylpyridinyl derivative) are often used as bioisosteres for ester or amide groups, with applications in kinase inhibition or CNS-targeting drugs.

Physicochemical Properties :

  • Pivalimidamide’s tert-butyl group likely increases lipophilicity (logP ~1.8–2.2) compared to acetamide (logP ~0.5), impacting membrane permeability and bioavailability.

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

Nitrile oxides, generated from hydroxylamine derivatives, react with terminal alkynes to form isoxazoles. For 4-substituted variants, directing groups or halogenation strategies are critical. For example, trifluoroacetohydroximoyl chloride reacts with terminal alkynes in the presence of N-iodosuccinimide (NIS) to yield 4-iodoisoxazoles. Subsequent amination or coupling reactions enable introduction of the pivalimidamide group.

Key Reaction Conditions :

  • Substrates : Trifluoroacetohydroximoyl chloride, terminal alkynes (e.g., propargyl thioethers).

  • Catalysts : Triethylamine, sodium bicarbonate.

  • Solvents : Dichloromethane, acetonitrile.

  • Yields : Up to 81% for 4-iodoisoxazoles.

Halogenation and Functional Group Interconversion

4-Iodoisoxazoles serve as intermediates for cross-coupling reactions. Iodination of preformed isoxazoles using NIS and trifluoroacetic acid (TFA) provides access to 4-iodo derivatives. These intermediates undergo Ullmann-type amination or Buchwald-Hartwig coupling to introduce amino groups, which are later functionalized into amidines.

Catalyst Ligand Solvent Yield
Pd(OAc)2_2XantphosToluene65%
Pd2_2(dba)3_3BINAPDMF58%

One-Pot Tandem Synthesis

Recent advances enable tandem cycloaddition-amidination sequences, reducing purification steps. A notable example involves:

  • Cycloaddition : Nitrile oxide (from chloroxime) and propargylamine form 4-aminomethylisoxazole.

  • Amidination : Reaction with pivalonitrile and HCl gas yields the target compound.

Advantages :

  • Efficiency : 72% overall yield.

  • Solvent System : THF/water mixture.

Mechanistic Insights and Challenges

Regioselectivity in Cycloaddition

The 1,3-dipolar cycloaddition’s regioselectivity depends on alkyne substitution. Electron-deficient alkynes favor 4-substitution, while steric effects from tert-butyl groups may divert reactivity. Computational studies suggest that frontier molecular orbital (FMO) interactions dictate the major pathway.

Stability of intermediates

4-Iodoisoxazoles are prone to proto-deiodination under basic conditions. Stabilizing ligands like PPh3_3 mitigate this issue during coupling reactions.

Comparative Analysis of Synthetic Routes

Method Steps Yield Complexity
Cycloaddition + Amidination270–78%Moderate
Halogenation + Coupling365–72%High
One-Pot Tandem172%Low

The one-pot approach offers the best balance of yield and simplicity, though substrate scope remains limited.

Q & A

Q. How can researchers integrate findings into broader chemical theory, such as Hammett correlations?

  • Methodological Answer : Derive σ values for the isoxazole substituent via comparative reaction kinetics with meta- and para-substituted analogs. Validate using linear free-energy relationships (LFERs) .

Notes on Evidence Integration

  • Structural and synthetic data from pyridine-based analogs () inform reaction design but require adaptation for isoxazole’s electronic profile.
  • Methodological principles from factorial design () and theoretical frameworks () ensure rigor in experimental planning.
  • Avoid commercial sources (per user instruction); instead, prioritize peer-reviewed synthesis protocols and NIST/PubChem data ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.